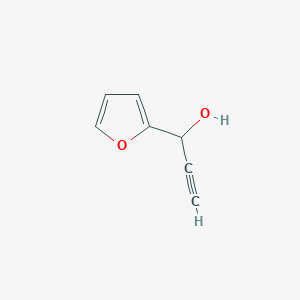
1-(furan-2-yl)prop-2-yn-1-ol
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-yl)prop-2-yn-1-ol can be achieved through several methods. One common approach involves the reaction of 2-furanmethanol with acetylene in the presence of a suitable catalyst. This reaction typically requires elevated temperatures and pressures to facilitate the addition of the ethynyl group to the furan ring.
Another method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, where 2-furanmethanol is reacted with an ethynyl halide in the presence of a palladium catalyst and a base. This method offers good yields and selectivity under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound often involves the optimization of the aforementioned synthetic routes to achieve higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process, making it viable for large-scale manufacturing.
Analyse Chemischer Reaktionen
Types of Reactions
1-(furan-2-yl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, resulting in the formation of 2-(ethylmethyl)furan.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: 2-Furanmethanal or 2-Furanmethanoic acid.
Reduction: 2-(Ethylmethyl)furan.
Substitution: Various substituted furans depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(furan-2-yl)prop-2-yn-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of various furan derivatives.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers, resins, and other materials with specialized properties.
Wirkmechanismus
The mechanism of action of 1-(furan-2-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The ethynyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzymatic activities, disruption of cellular processes, and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Furanmethanol: Lacks the ethynyl group, resulting in different chemical reactivity and applications.
2-Furanmethanal: An aldehyde derivative with distinct chemical properties and uses.
2-Furanmethanoic acid:
Uniqueness
1-(furan-2-yl)prop-2-yn-1-ol is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and pharmaceutical research.
Eigenschaften
Molekularformel |
C7H6O2 |
|---|---|
Molekulargewicht |
122.12 g/mol |
IUPAC-Name |
1-(furan-2-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C7H6O2/c1-2-6(8)7-4-3-5-9-7/h1,3-6,8H |
InChI-Schlüssel |
NJJOUIBDSYNNAK-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(C1=CC=CO1)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














